REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:11])[CH:3]=1.[Cl:12]N1C(=O)CCC1=O.O>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH3:11])[C:5]([C:6]([OH:8])=[O:7])=[C:9]([Cl:12])[CH:10]=1 |f:4.5.6|
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Name
|
|
Quantity
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6.45 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(C(=O)O)C=C1)C
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Name
|
|
Quantity
|
4.67 g
|
Type
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reactant
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Smiles
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ClN1C(CCC1=O)=O
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Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
0.675 g
|
Type
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catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After this time, the reaction mixture was cooled to ambient temperature
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Type
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EXTRACTION
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Details
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The aqueous solution was extracted with ethyl acetate (2×100 mL)
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Type
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WASH
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Details
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the combined organic extracts washed with aqueous sodium thiosulphate (30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The remaining organic solution was dried over anhydrous MgSO4
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Type
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FILTRATION
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Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
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Smiles
|
BrC1=CC(=C(C(=O)O)C(=C1)C)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |